(1,3-Dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of phthalic anhydride with either 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The resulting product is a novel derivative with a dioxoisoindole core and an acetate moiety .
Molecular Structure Analysis
The molecular formula C16H13NO6 suggests a complex structure. The compound consists of a phthalimide fragment linked to an ethoxyacetate group. The phthalimide portions are nearly planar, forming a dihedral angle of approximately 53.64° .
Scientific Research Applications
Corrosion Inhibition for Carbon Steel
One study focused on the novel synthesis of N-Hydroxy Phthalimide derivatives, including 1,3-dioxoisoindolin-2-yl acetate derivatives, to investigate their corrosion inhibition efficiency for carbon steel in hydrochloric acid solution. The derivatives displayed inhibition efficiency ranging from 85% to 99%, suggesting their potential as effective corrosion inhibitors. These findings are supported by thermodynamic calculations, demonstrating their utility in protecting carbon steel against acidic corrosion (Shamaya et al., 2021).
Antimicrobial Activities
Another research area involves the design and synthesis of novel Isatin derivatives, including ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate. These derivatives have shown promising antimicrobial activity, marking an advancement in the development of new bioactive molecules with potential applications in combating microbial resistance. The study highlights the importance of structural modifications to enhance bioactivity and physical properties of these compounds (Qin et al., 2011).
AChE Inhibition for Alzheimer's Research
In the context of Alzheimer's disease, the evaluation of phthalimide derivatives, particularly dioxoisoindolines, as AChE inhibitors is of significant interest. These compounds have been identified as potent inhibitors of acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s disease. This research sheds light on the therapeutic potential of dioxoisoindoline derivatives in the treatment of neurodegenerative diseases, providing a foundation for future drug development (Andrade-Jorge et al., 2018).
Synthesis and Bioactivity of Ethyl 2-((1-Methyl-2, 3-Dioxoindolin-5-yl) Methoxy) Acetate
Further investigation into Isatin derivatives for their antimicrobial activities reveals that ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate exhibits good antimicrobial activity against Staphylococcus aureus. This study emphasizes the potential of these derivatives in developing new antimicrobial agents, highlighting their significance in addressing antibiotic resistance challenges (Qin et al., 2011).
Future Directions
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-22-11-6-8-12(9-7-11)23-10-15(19)24-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFVPNPWBRRLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132895418 | |
CAS RN |
900634-65-3 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.